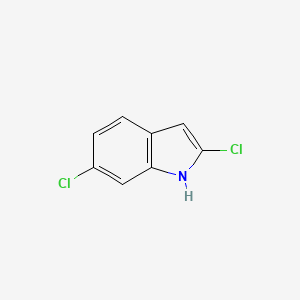
2,6-dichloro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichloro-1H-indole is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dichloro-1H-indole, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via halogenation of indole precursors using chlorinating agents (e.g., POCl₃) under controlled conditions. For example, describes a reflux method in acetic acid with sodium acetate for analogous indole derivatives, followed by crystallization and purification via column chromatography (70:30 ethyl acetate/hexane). Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediates and high-resolution mass spectrometry (HRMS) to confirm molecular weight .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the substitution pattern and aromatic proton environments (e.g., absence of NH protons in N-substituted derivatives) .
- X-ray crystallography : For definitive structural elucidation, as demonstrated in crystallographic reports for dichloroindole analogs (e.g., 2,4-dichloro-6-iminomethylphenol derivatives) .
- FAB-HRMS : To verify molecular ion peaks and isotopic patterns consistent with chlorine atoms .
Q. What are the recommended analytical methods to assess purity and stability of this compound?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity. Stability studies should be conducted under varying pH, temperature, and light exposure, with degradation products analyzed via LC-MS. emphasizes the importance of environmental controls (e.g., inert atmospheres) to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for electrophilic substitution sites) with experimental kinetic studies. For example, highlights empirical falsification strategies, such as systematically testing alternative reaction pathways or adjusting solvent polarity to reconcile discrepancies. Conflicting spectral data (e.g., unexpected NOE correlations) should be re-examined using 2D NMR techniques like COSY or HSQC .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with improved yields?
- Methodological Answer : Employ design of experiments (DoE) to evaluate variables like temperature, catalyst loading (e.g., CuI in azide-alkyne cycloadditions, as in ), and solvent polarity. suggests extending reflux times (3–5 hours) and optimizing recrystallization solvents (e.g., DMF/acetic acid mixtures) to enhance crystallinity and yield .
Q. How can structure-activity relationships (SARs) be systematically studied for this compound in medicinal chemistry?
- Methodological Answer : Synthesize analogs with varying substituents (e.g., ’s 2,4,6-trinitrophenol complex) and assay biological activity (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis to correlate electronic (Hammett σ constants) or steric parameters (Taft indices) with activity trends. ’s approach to Flt3 inhibitor optimization via bis-indole scaffolds provides a template for SAR workflows .
Q. What methodologies address crystallographic challenges in this compound derivatives with low solubility?
- Methodological Answer : Co-crystallization with solubility-enhancing agents (e.g., 2,4,6-trinitrophenol in ) or use of micro-crystallization techniques. For poorly diffracting crystals, synchrotron X-ray sources or cryo-cooling (100 K) can improve data resolution. highlights successful crystallographic reports for structurally similar dichloroindophenols .
Q. Data Analysis & Contradiction Management
Q. How should researchers handle contradictory spectral data in this compound characterization?
- Methodological Answer : Cross-verify using complementary techniques:
- Mass spectrometry vs. elemental analysis : Confirm molecular formula consistency.
- NMR vs. X-ray : Resolve stereochemical ambiguities.
- Dynamic light scattering (DLS) : Check for aggregation in solution-phase studies. ’s framework for reconciling open data conflicts can be adapted to prioritize reproducibility and peer validation .
Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. For outliers, apply Grubbs’ test or robust regression. ’s emphasis on empirical contradiction analysis recommends repeating assays under independent conditions to confirm trends .
Q. Computational & Theoretical Studies
Q. Which computational tools are recommended for modeling this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra ( ) to validate absorption maxima. Molecular dynamics simulations can further assess solvent interactions .
属性
分子式 |
C8H5Cl2N |
|---|---|
分子量 |
186.03 g/mol |
IUPAC 名称 |
2,6-dichloro-1H-indole |
InChI |
InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |
InChI 键 |
QUFBKANNFIKCBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














